ethyl 1-{[(3-fluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
Ethyl 1-{[(3-fluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative with distinct structural features:
- Position 1: A carbamoylmethyl group linked to a 3-fluorophenyl moiety.
- Position 3: An ethyl ester group.
- Position 7: A methyl substituent.
This compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, bioavailability) and biological activity through strategic substitution. The 3-fluorophenyl carbamoylmethyl group may enhance hydrogen bonding and target affinity, while the ethyl ester could act as a prodrug moiety [7].
Properties
IUPAC Name |
ethyl 1-[2-(3-fluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-3-28-20(27)16-10-24(19-15(18(16)26)8-7-12(2)22-19)11-17(25)23-14-6-4-5-13(21)9-14/h4-10H,3,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAZCYIGEQYFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[(3-fluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(3-fluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carbamoyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Antibacterial Applications
The compound exhibits notable antibacterial properties, especially against Gram-positive and Gram-negative bacteria. Research indicates that naphthyridine derivatives can inhibit bacterial growth effectively. For instance, derivatives similar to this compound have been shown to combat multi-drug resistant bacterial strains, making them potential candidates for developing new antibiotics.
Antitumor Activity
Ethyl 1-{[(3-fluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has demonstrated significant antitumor effects in various studies. The compound induces apoptosis in cancer cells by targeting pathways involved in cell cycle regulation. For example, it has been reported to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division, thereby exhibiting antiproliferative effects against several cancer cell lines.
Anti-inflammatory Effects
The compound also shows promise in treating inflammatory diseases. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-6. This activity suggests potential therapeutic applications in conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound is largely influenced by its chemical structure. The presence of the fluorophenyl group enhances its interaction with biological targets, increasing its potency against bacteria and cancer cells. Modifications at various positions on the naphthyridine ring can significantly alter its activity profile.
Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several naphthyridine derivatives against resistant strains of bacteria. The results indicated that compounds similar to ethyl 1-{[(3-fluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine exhibited potent activity against multi-drug resistant strains.
Antitumor Mechanism
Research has demonstrated that this compound can induce apoptosis in cancer cells through specific molecular pathways. A study highlighted its effectiveness against breast cancer cell lines, showing a dose-dependent inhibition of cell proliferation.
Mechanism of Action
The mechanism of action of ethyl 1-{[(3-fluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substitution Patterns and Functional Groups
Key differences among similar 1,8-naphthyridine derivatives are highlighted below:
Key Observations :
- Halogen Effects : Chlorine and fluorine at positions 6/7 (e.g., ) enhance electronegativity and may improve DNA gyrase inhibition in antimicrobial agents .
- Carboxylic Acid vs. Ester : The carboxylic acid derivative () offers higher solubility but lower membrane permeability compared to the ethyl ester (target compound), which may act as a prodrug .
- Aromatic Substitutions : The 3-fluorophenyl group in the target compound provides moderate electron withdrawal, whereas 4-fluorophenyl () or trifluoromethylbenzyl () groups offer stronger electronic effects, influencing receptor binding .
Yield Comparison :
Physicochemical Properties
Notes:
- The ethyl ester in the target compound increases lipophilicity (logP ~2.4) compared to the carboxylic acid (logP ~1.8), favoring cell membrane penetration .
Biological Activity
The compound ethyl 1-{[(3-fluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate belongs to the class of naphthyridine derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological implications.
Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Formation of the Naphthyridine Core : The initial step involves cyclization reactions to form the naphthyridine framework.
- Carbamoylation : The introduction of the carbamoyl group from 3-fluorophenyl is achieved through nucleophilic substitution reactions.
- Esterification : The final step involves esterification to produce the ethyl ester derivative.
Antihistaminic Activity
Recent studies have evaluated the antihistaminic properties of naphthyridine derivatives. For instance, research demonstrated that derivatives similar to this compound exhibited significant antagonistic activity against H1 receptors in guinea pig trachea models. These compounds were compared with standard antihistamines like chlorpheniramine, showing promising results in reducing bronchoconstriction .
Antibacterial Activity
The antibacterial potential of naphthyridine derivatives has also been documented. A study synthesized various 1,8-naphthyridine-3-carboxamide derivatives and tested them against several bacterial strains. The results indicated that these compounds demonstrated considerable antibacterial activity, suggesting their potential as therapeutic agents in combating bacterial infections .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- H1 Receptor Antagonism : By blocking H1 receptors, these compounds can alleviate allergic responses and asthma symptoms.
- Inhibition of Bacterial Growth : The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.
Case Study 1: Antihistaminic Evaluation
In a controlled study involving guinea pigs, researchers administered various concentrations of the compound and measured its effects on airway resistance. Results indicated a dose-dependent reduction in resistance comparable to established antihistamines.
Case Study 2: Antibacterial Screening
A series of naphthyridine derivatives were screened against Gram-positive and Gram-negative bacteria. The compound showed minimal inhibitory concentrations (MICs) that were lower than those for commonly used antibiotics, highlighting its potential as a lead compound for further development.
Data Table: Biological Activity Summary
Q & A
Q. What computational methods are used to predict the binding modes of this compound with biological targets?
- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with bacterial DNA gyrase or topoisomerase IV.
- QSAR models correlate substituent electronegativity (e.g., fluorine’s Hammett σ value) with antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
